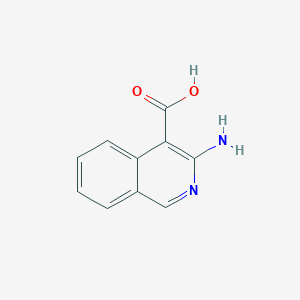

3-Aminoisoquinoline-4-carboxylic acid

Description

3-Aminoisoquinoline-4-carboxylic acid (CAS: 923010-70-2) is a heterocyclic compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol. Structurally, it consists of an isoquinoline scaffold substituted with an amino group at position 3 and a carboxylic acid moiety at position 4 . Key identifiers include:

- SMILES:

C1=CC=C2C(=C1)C=NC(=C2N)C(=O)O - InChIKey:

AXXDGYYOEPMSLD-UHFFFAOYSA-N - Storage: Recommended at 2–8°C for stability .

The compound’s planar aromatic structure and dual functional groups (amino and carboxylic acid) make it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors .

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

3-aminoisoquinoline-4-carboxylic acid |

InChI |

InChI=1S/C10H8N2O2/c11-9-8(10(13)14)7-4-2-1-3-6(7)5-12-9/h1-5H,(H2,11,12)(H,13,14) |

InChI Key |

NOUXXFTXULJQGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoisoquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines. This method relies on the intrinsic nature of the nitrogen substrates used, with ammonia or primary amines typically yielding good results . Another method involves the cyclocondensation of arylmethylazapropenylium perchlorates or the Cu(I)-catalyzed cyclocondensation of o-iodobenzylamine and acetonitriles .

Industrial Production Methods: Industrial production of 3-aminoisoquinoline-4-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation under controlled conditions:

-

Alkaline KMnO₄ oxidation converts the isoquinoline core into pyridine-3,4-dicarboxylic acid (dipicolinic acid) and its anhydride derivative.

-

Mechanism : The reaction proceeds via cleavage of the benzene ring in the isoquinoline system, retaining the nitrogen heterocycle.

| Reagent | Conditions | Major Product |

|---|---|---|

| KMnO₄ (alkaline) | Aqueous, 80–100°C | Pyridine-3,4-dicarboxylic acid |

Reduction Reactions

Reduction targets either the aromatic ring or functional groups:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the isoquinoline ring to a tetrahydroisoquinoline derivative, enhancing solubility.

-

Selective reduction using NaBH₄ or LiAlH₄ modifies the carboxylic acid group to a primary alcohol.

| Reagent | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Ethanol, RT | Tetrahydroisoquinoline derivative |

| LiAlH₄ | Dry THF, 0°C → RT | 4-(Hydroxymethyl)isoquinoline |

Substitution Reactions

The amino and carboxylic acid groups participate in nucleophilic and electrophilic substitutions:

-

Amino group : Reacts with acyl chlorides (e.g., AcCl) to form acetamide derivatives.

-

Carboxylic acid : Converts to acid chlorides (SOCl₂) for subsequent amide or ester synthesis.

Example :

Esterification and Amidation

The carboxylic acid group forms esters or amides for prodrug development:

-

Methyl ester synthesis : Treatment with methanol/H₂SO₄ yields methyl 3-aminoisoquinoline-4-carboxylate (MW: 202.21 g/mol) .

-

Amide formation : Coupling with amines via EDC/HOBt activates the carboxylate.

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester |

| Amidation | EDC, HOBt, DMF, RT | 3-Amino-4-(alkylcarbamoyl)isoquinoline |

Cyclization and Heterocycle Formation

The compound serves as a scaffold for synthesizing fused heterocycles:

-

Microwave-assisted cyclization with aldehydes produces pyrido[3,4-b]indole derivatives.

-

Annulation reactions with α,β-unsaturated carbonyls yield polycyclic systems via [4+2] cycloaddition.

Key Application : These derivatives show antibacterial activity against Ralstonia solanacearum (EC₅₀: 8.38–17.35 μg/mL) and inhibit biofilm formation .

Mechanistic Insights

-

Schiff base formation : Reacts with PLP (pyridoxal phosphate) in enzymatic systems, forming intermediates that inhibit aminotransferases (e.g., GABA-AT) .

-

Fluoride elimination : Inactivation of hOAT involves deprotonation at the δ-position, releasing fluoride and forming a Michael acceptor intermediate .

This compound’s versatility in generating pharmacologically active derivatives underscores its importance in medicinal chemistry. Future research should explore its application in targeted drug delivery and enzyme inhibition mechanisms.

Scientific Research Applications

3-Aminoisoquinoline-4-carboxylic acid has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-aminoisoquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate biological responses . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-aminoisoquinoline-4-carboxylic acid with structurally or functionally related compounds, highlighting molecular features, physicochemical properties, and applications.

Key Insights from Structural and Functional Comparisons

Core Scaffold Variations: Isoquinoline vs. Quinoline: The isoquinoline scaffold (fused benzene and pyridine rings) in 3-aminoisoquinoline-4-carboxylic acid provides distinct electronic properties compared to quinoline derivatives like 3-ethylquinoline-4-carboxylic acid. This affects π-π stacking interactions in biological targets . Pyridine Analogs: 3-Aminopyridine-4-carboxylic acid lacks the fused aromatic system, reducing its binding affinity to hydrophobic pockets in proteins .

Functional Group Modifications: Ester vs. Carboxylic Acid: Methyl 3-aminoisoquinoline-4-carboxylate exhibits higher lipophilicity (predicted logP ~2.5) than the carboxylic acid form, improving blood-brain barrier penetration . Nitro and Amide Groups: The nitro group in 3-amino-7-nitro-4-isoquinolinecarboxamide enhances electrophilicity, making it suitable for covalent drug design .

Physicochemical Properties: Solubility: The hydroxyl group in 5-hydroxyisoquinoline-4-carboxylic acid increases aqueous solubility (~15 mg/mL) compared to the parent compound (~5 mg/mL) . Acidity: The carboxylic acid group in 3-aminoisoquinoline-4-carboxylic acid has a predicted pKa of ~2.5, while the methyl ester derivative (pKa ~2.99) is less acidic due to esterification .

Biological Relevance: Quinoline and isoquinoline derivatives are known to interact with NMDA receptors and kinases .

Biological Activity

3-Aminoisoquinoline-4-carboxylic acid (AIQCA) is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-Aminoisoquinoline-4-carboxylic acid is characterized by the following chemical structure:

- Molecular Formula : C_10H_10N_2O_2

- Molecular Weight : 194.20 g/mol

The compound features an amino group and a carboxylic acid group attached to an isoquinoline ring, which contributes to its biological properties.

Research indicates that AIQCA exhibits several mechanisms that contribute to its biological activity:

- Antioxidant Activity : AIQCA has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : Studies have demonstrated that AIQCA can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells. The inhibition occurs through the downregulation of the MAPK/NF-κB signaling pathway .

- Neuroprotective Properties : AIQCA's ability to modulate neuronal survival pathways positions it as a potential therapeutic agent for neurodegenerative diseases. It may protect against neuronal apoptosis induced by β-amyloid and other neurotoxic agents .

Antibacterial Activity

Research has indicated that derivatives of isoquinoline, including AIQCA, exhibit significant antibacterial properties against various pathogens. For instance, isoquinoline derivatives demonstrated activity against Ralstonia solanacearum, indicating potential applications in treating bacterial infections .

Anti-cancer Potential

AIQCA has been investigated for its anti-cancer properties. In vitro studies have suggested that it can inhibit the proliferation of cancer cells, particularly through the modulation of cell cycle regulators and apoptosis pathways .

Study 1: Anti-inflammatory Effects in Microglial Cells

A study evaluated the effects of AIQCA on LPS-induced inflammation in BV2 microglial cells. The results showed that AIQCA significantly reduced the levels of IL-6 and NO with IC50 values ranging from 20–40 µM. The compound also inhibited NF-κB translocation, further supporting its anti-inflammatory role .

| Compound | IC50 (µM) | Effect |

|---|---|---|

| AIQCA | 20–40 | IL-6 Inhibition |

| <30 | TNF-α Inhibition | |

| 40–80 | NO Inhibition |

Study 2: Neuroprotective Effects

In another study focused on neuroprotection, AIQCA was shown to mitigate cell death in neuronal cultures exposed to β-amyloid toxicity. The compound enhanced cell viability and reduced markers of oxidative stress .

Q & A

Basic: What are the established synthetic methodologies for 3-Aminoisoquinoline-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-component reactions (MCRs), such as the Castagnoli-Cushman reaction, which combines amines, anhydrides, and aldehydes. For example, derivatives like trans-2-benzyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid are synthesized via a three-step process involving cyclization and acid catalysis . Key steps include:

- Cyclization : Use of acetic anhydride or trifluoroacetic anhydride.

- Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity.

- Characterization : Confirmation via and NMR, with typical shifts at δ 7.2–8.1 ppm (aromatic protons) and δ 170–175 ppm (carboxylic acid carbonyl) .

Advanced: How can conflicting NMR data in the structural elucidation of 3-Aminoisoquinoline-4-carboxylic acid derivatives be resolved?

Methodological Answer:

Discrepancies in NMR assignments (e.g., overlapping peaks or ambiguous coupling constants) can be addressed using:

- 2D NMR Techniques : HSQC and HMBC to correlate - signals and confirm connectivity .

- Computational Modeling : DFT-based NMR chemical shift predictions (e.g., using Gaussian software) to validate experimental data.

- X-ray Crystallography : Definitive structural confirmation, as demonstrated for 4-(adamantan-1-yl)quinoline derivatives .

Basic: What analytical techniques are recommended for characterizing 3-Aminoisoquinoline-4-carboxylic acid purity?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA in water (gradient elution).

- Mass Spectrometry (MS) : ESI-MS in negative ion mode to detect [M–H] peaks.

- Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .

Advanced: What strategies optimize the solubility of 3-Aminoisoquinoline-4-carboxylic acid in biological assays?

Methodological Answer:

Poor aqueous solubility (common in carboxylic acid derivatives) can be mitigated via:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Salt Formation : Neutralization with sodium bicarbonate to generate water-soluble carboxylates.

- Prodrug Design : Esterification of the carboxylic acid group (e.g., methyl or PEGylated esters) to enhance permeability .

Basic: What in vitro assays are used to evaluate the antimicrobial potential of 3-Aminoisoquinoline-4-carboxylic acid derivatives?

Methodological Answer:

- MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Kinetics : Assess bactericidal activity over 24 hours.

- Biofilm Inhibition : Crystal violet staining in 96-well plates .

Advanced: How do structural modifications of 3-Aminoisoquinoline-4-carboxylic acid enhance antimycobacterial activity?

Methodological Answer:

- Hydrophobic Substituents : Addition of adamantyl or aryl groups improves membrane penetration, as seen in 4-(adamantan-1-yl)quinoline derivatives (MIC = 0.5 µg/mL against M. tuberculosis) .

- Electron-Withdrawing Groups : Nitro or fluoro substituents at the 6-position increase target affinity (e.g., DNA gyrase inhibition).

- Hybrid Molecules : Conjugation with known antitubercular pharmacophores (e.g., isoniazid) .

Basic: What precautions are critical when handling 3-Aminoisoquinoline-4-carboxylic acid in the lab?

Methodological Answer:

- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles.

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis .

Advanced: How can researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization : Adopt CLSI guidelines for antimicrobial testing.

- Compound Purity : Verify via HPLC and elemental analysis; impurities >2% can skew results.

- Orthogonal Assays : Cross-validate using fluorescence-based ATP assays or in silico docking studies .

Basic: What computational tools predict the reactivity of 3-Aminoisoquinoline-4-carboxylic acid in nucleophilic substitutions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., C-1 and C-3 positions).

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) .

Advanced: What mechanistic insights explain the pH-dependent stability of 3-Aminoisoquinoline-4-carboxylic acid?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.